molecular formula C17H18O B1360497 2'-Methyl-3-(2-methylphenyl)propiophenone CAS No. 898789-04-3

2'-Methyl-3-(2-methylphenyl)propiophenone

Cat. No. B1360497
CAS RN: 898789-04-3
M. Wt: 238.32 g/mol
InChI Key: QFPLZILGFSTKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Methyl-3-(2-methylphenyl)propiophenone is a chemical compound offered for experimental or research use . It’s important to note that the information available is limited due to its specific and niche use.


Synthesis Analysis

While there isn’t specific information available on the synthesis of 2’-Methyl-3-(2-methylphenyl)propiophenone, we can refer to the synthesis of similar compounds. For instance, propiophenone can be prepared by a Friedel–Crafts reaction of propanoyl chloride and benzene . It’s also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C .

Scientific Research Applications

1. Synthesis of Complex Compounds

2'-Methyl-3-(2-methylphenyl)propiophenone is involved in various synthesis reactions. For example, it is used in the vinylphosphonium salt-mediated reaction for producing benzodioxin derivatives (Yavari, Souri, Sirouspour, & Djahaniani, 2006). Additionally, it plays a role in the synthesis of indole derivatives as indomethacin analogs, exhibiting potential anti-inflammatory and analgesic properties (Abdellatif, Lamie, & Omar, 2016).

2. Active Pharmaceutical Intermediate

It serves as an active pharmaceutical intermediate in the production of drugs. One such example is the synthesis of 4-benzyloxy propiophenone, which is crucial in the manufacture of drugs like Ifenprodil and Buphenine (Yadav & Sowbna, 2012).

3. Crystal Structure Analysis

The compound's crystal structure analysis is significant for understanding its properties and potential applications. A study on the crystal structure of an indol-3-yl variant of this compound offers insights into its molecular composition and interactions (Vishwakarma & Diengdoh, 2016).

4. Catalysis Research

It is used in catalysis research, such as in the palladium-catalyzed reaction for multiple arylation processes. This research helps in understanding and developing new catalytic processes and materials (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).

5. Antimicrobial Studies

2'-Methyl-3-(2-methylphenyl)propiophenone derivatives have been synthesized and evaluated for their antimicrobial activities, showing potential as novel antimicrobial agents (Patel & Patel, 2017).

properties

IUPAC Name

1,3-bis(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-7-3-5-9-15(13)11-12-17(18)16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPLZILGFSTKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644002
Record name 1,3-Bis(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-methylphenyl)propan-1-one

CAS RN

898789-04-3
Record name 1,3-Bis(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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